An In-Depth Technical Guide to 4-fluoro MBZP: Chemical Structure, Properties, and Emerging Research
An In-Depth Technical Guide to 4-fluoro MBZP: Chemical Structure, Properties, and Emerging Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class, has recently been identified in forensic samples. As a derivative of benzylpiperazine (BZP), it is presumed to possess stimulant properties mediated by interactions with monoamine transporters. This technical guide provides a comprehensive overview of the current scientific knowledge on 4-fluoro MBZP, including its chemical identity, physicochemical properties, and presumed pharmacological profile. Detailed experimental protocols for its synthesis and for in vitro assessment of its activity at dopamine (B1211576) and serotonin (B10506) transporters are presented to facilitate further research into its mechanism of action, pharmacokinetics, and toxicological profile. The information herein is intended to serve as a foundational resource for the scientific community engaged in NPS research and drug development.
Chemical Identity and Properties
4-fluoro MBZP, formally known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a synthetic stimulant belonging to the piperazine chemical class.[1] Its structure features a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.[2]
Chemical Structure
The chemical structure of 4-fluoro MBZP is provided below:
Chemical Formula: C₁₂H₁₇FN₂[1]
IUPAC Name: 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[1]
CAS Number: 144734-44-1[1]
Synonyms: 4-Fluoro-MBZP, 4-F-MBZP, 4-Fluoro-Methylbenzylpiperazine[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of 4-fluoro MBZP is presented in the table below. This data is crucial for its accurate identification, handling, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 208.3 g/mol | [1] |
| Exact Mass [M+H]⁺ | 209.1449 | [1] |
| Appearance | Green tablet (as reported in a street sample), solid | [2] |
| Solubility | Methanol: 10 mg/mL | [2] |
| Purity (as analytical standard) | ≥98% | [3] |
| Storage Temperature | -20°C | [4] |
Presumed Pharmacological Profile
Mechanism of Action
While the specific pharmacological activity of 4-fluoro MBZP has not been extensively studied, its structural similarity to other benzylpiperazine derivatives suggests it acts as a central nervous system stimulant.[2] The presumed mechanism of action involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] This dual reuptake inhibition is a characteristic feature of many psychoactive piperazine compounds and is believed to be responsible for their stimulant effects.[2] There is also a suggestion that 4-fluoro MBZP may be a useful tool for studying 5-HT2 receptors.[2][5]
Quantitative Pharmacological Data
To date, specific quantitative data on the binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) of 4-fluoro MBZP at monoamine transporters and receptors are not publicly available. Such data is critical for a comprehensive understanding of its pharmacological profile. As a point of reference, the known pharmacological data for the parent compound, Benzylpiperazine (BZP), is provided below. It is hypothesized that the addition of a fluorine atom to the benzyl (B1604629) ring may alter the binding affinity and potency.[1]
| Target | BZP EC₅₀ (nM) for Release |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
| Data from a study on Benzylpiperazine[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological analysis of 4-fluoro MBZP are not well-documented in peer-reviewed literature. The following sections provide a representative synthesis protocol and a general outline for a key pharmacological assay, which can be adapted for the study of 4-fluoro MBZP.
Proposed Synthesis of 4-fluoro MBZP via Nucleophilic Substitution
This protocol is based on standard organic chemistry principles for the synthesis of N-benzylpiperazine derivatives.[2][3]
Reaction: 1-methylpiperazine (B117243) + 4-fluorobenzyl chloride → 4-fluoro MBZP
Materials:
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1-methylpiperazine
-
4-fluorobenzyl chloride
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A suitable non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)
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Standard glassware for organic synthesis
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask, dissolve 1-methylpiperazine and the non-nucleophilic base in the chosen solvent.
-
Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature with continuous stirring.
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Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., Thin-Layer Chromatography).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to yield pure 4-fluoro MBZP.
In Vitro Monoamine Transporter Reuptake Assay
This assay is fundamental for determining the potency of 4-fluoro MBZP at inhibiting the dopamine and serotonin transporters.[6][7]
Principle: To measure the ability of 4-fluoro MBZP to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters (DAT and SERT).[7]
Materials:
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HEK293 cells stably expressing human DAT or SERT[6]
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Cell culture medium and supplements
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Assay buffer (e.g., Krebs-HEPES buffer)
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Radiolabeled substrates: [³H]dopamine and [³H]serotonin
-
4-fluoro MBZP analytical reference standard
-
Multi-well cell culture plates (e.g., 96-well)
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture HEK293 cells stably expressing either human DAT or SERT in appropriate multi-well plates.
-
On the day of the experiment, wash the cells with assay buffer.
-
Prepare a series of dilutions of 4-fluoro MBZP in the assay buffer.
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Pre-incubate the cells with the different concentrations of 4-fluoro MBZP or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate ([³H]dopamine for DAT-expressing cells or [³H]serotonin for SERT-expressing cells) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Determine the non-specific uptake in the presence of a known potent inhibitor for each transporter (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT).
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Analyze the data to calculate the IC₅₀ value of 4-fluoro MBZP for each transporter.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the presumed mechanism of action of 4-fluoro MBZP at a monoaminergic synapse and a general experimental workflow for its characterization.
